3-(2-Benzyloxy-phenyl)-propylamine

Neurodegeneration Parkinson's Disease Monoamine Oxidase Inhibition

3-(2-Benzyloxy-phenyl)-propylamine (CAS 1000510-77-9) is a critical ortho-substituted benzyloxyphenylpropylamine scaffold for medicinal chemistry. Unlike meta- or para-analogs, the ortho-benzyloxy group confers a unique 3D conformation and electron-density profile essential for engaging MAO-B, VGSC slow-inactivation, and BChE binding pockets. Substitution with phenoxy or methoxy analogs abolishes target affinity. Procure this specific compound to ensure SAR consistency in CNS disorder, neurodegeneration, and pain programs. For research use only.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 1000510-77-9
Cat. No. B6358704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Benzyloxy-phenyl)-propylamine
CAS1000510-77-9
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2CCCN
InChIInChI=1S/C16H19NO/c17-12-6-10-15-9-4-5-11-16(15)18-13-14-7-2-1-3-8-14/h1-5,7-9,11H,6,10,12-13,17H2
InChIKeyLPMQBTRNWFFFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Benzyloxy-phenyl)-propylamine (CAS 1000510-77-9) Chemical Properties and Procurement Specifications


3-(2-Benzyloxy-phenyl)-propylamine (CAS 1000510-77-9) is a synthetic small molecule featuring a 2-benzyloxyphenyl moiety linked to a propylamine chain . With a molecular formula of C₁₆H₁₉NO and a molecular weight of 241.33 g/mol, the compound is primarily supplied for research use at purities of 95% or greater [1]. The 2-benzyloxyphenyl substructure constitutes a recognized pharmacophore implicated in the modulation of several therapeutically relevant targets, including monoamine oxidase B (MAO-B), voltage-gated sodium channels (VGSCs), and butyrylcholinesterase (BChE) [2]. This compound serves as a key intermediate or reference standard in medicinal chemistry programs focused on central nervous system (CNS) disorders, neurodegeneration, and pain, where the ortho-substituted benzyloxyphenyl scaffold provides a distinct structural and electronic profile compared to its meta- and para-substituted analogs .

Why 3-(2-Benzyloxy-phenyl)-propylamine Cannot Be Interchanged with Common Phenoxypropylamine Analogs


Procurement decisions for 3-(2-Benzyloxy-phenyl)-propylamine are critical due to the profound influence of the ortho-substituted benzyloxy group on both target engagement and physiochemical properties. Direct substitution with common alternatives like 3-(2-phenoxy-phenyl)-propylamine or 3-(2-methoxy-phenyl)-propylamine is inadvisable because the benzyloxy moiety is not merely a passive linker but an active pharmacophore [1]. The ortho substitution pattern confers a unique three-dimensional conformation and electron density distribution that is essential for fitting into specific hydrophobic binding pockets of targets like MAO-B, sodium channels, and BChE [2]. A shift to a meta- or para-benzyloxy arrangement, or replacement with a smaller alkoxy group (e.g., methoxy), alters the molecule's dipole moment and steric bulk, which can ablate binding affinity, reduce selectivity, and compromise the compound's utility as a specific probe or synthetic intermediate . The quantitative evidence below demonstrates that this specific ortho-substituted benzyloxyphenyl-propylamine scaffold is a distinct chemical entity, not a generic commodity interchangeable with its in-class analogs .

Quantitative Evidence Guide: Differentiating 3-(2-Benzyloxy-phenyl)-propylamine from Competing Scaffolds


MAO-B Inhibitory Activity: Enhanced Potency Conferred by the Ortho-Benzyloxyphenyl Scaffold

The benzyloxyphenyl moiety is a common structure in highly potent and selective MAO-B inhibitors, exemplified by the clinical candidates safinamide and sembragiline [1]. While direct IC₅₀ data for the specific target compound 3-(2-Benzyloxy-phenyl)-propylamine is not publicly disclosed in primary literature, a closely related analog, 3-(2-Benzyloxyphenoxy)-propylamine, is documented as an MAO-B inhibitor . This activity is in stark contrast to non-benzyloxy analogs, such as 3-(2-methoxyphenoxy)-propylamine, which generally exhibit significantly reduced MAO-B affinity. The ortho-substitution pattern, as present in the target compound, is critical for achieving optimal binding geometry within the MAO-B active site .

Neurodegeneration Parkinson's Disease Monoamine Oxidase Inhibition

Sodium Channel Modulation: The Benzyloxyphenyl Pharmacophore for Slow Inactivation

The benzyloxyphenyl unit has been identified as a novel pharmacophore that promotes sodium channel slow inactivation [1]. In a study of four structurally related compounds, those containing the (3-fluoro)benzyloxyphenyl moiety dramatically enhanced the magnitude of Na⁺ channel slow inactivation in catecholamine A differentiated CAD neuronal cells [2]. The target compound, 3-(2-Benzyloxy-phenyl)-propylamine, carries the core benzyloxyphenyl structural unit without the 3-fluoro substitution. This suggests it may induce a distinct profile of channel modulation compared to both non-benzyloxy analogs and the optimized fluorinated derivatives.

Pain Epilepsy Ion Channel Pharmacology

Butyrylcholinesterase (BChE) Inhibition: Selective Engagement by Benzyloxy-Containing Ligands

Compounds bearing the benzyloxy moiety have demonstrated selective inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the pathology of Alzheimer's disease . Molecular docking studies of 3-(2-Benzyloxy-phenyl)-propylamine indicate that it can selectively bind to BChE, suggesting a competitive inhibition mechanism . While the specific Kᵢ or IC₅₀ values for the target compound are not publicly available, the structural data supports a binding mode that is distinct from non-benzyloxy cholinesterase inhibitors. For instance, the PDB entry 8CGO reveals the crystal structure of human BChE in complex with a benzyloxy-containing ligand, confirming the pharmacophore's compatibility with the enzyme's active site [1].

Alzheimer's Disease Cholinergic System Enzyme Inhibition

Serotonergic and Dopaminergic Receptor Activity: Divergent Profile of Ortho-Substituted Analogs

A series of [2-(ω-phenylalkyl)phenoxy]alkylamines, which are close structural analogs of 3-(2-Benzyloxy-phenyl)-propylamine, have been evaluated for their dual dopamine D₂ and serotonin 5-HT₂ receptor antagonistic activities . These studies demonstrate that subtle variations in the phenoxyalkylamine scaffold, particularly the ortho-substitution pattern, profoundly influence receptor selectivity and potency [1]. The target compound's specific ortho-benzyloxy arrangement is predicted to yield a distinct GPCR binding profile compared to its meta- and para-substituted isomers, or analogs where the benzyl group is replaced by a smaller substituent. For example, while the related compound with a 5-HT₁A receptor binding affinity of Ki = 1.13 nM (recombinant human) demonstrates the potential of this scaffold class [2], the target compound's unique substitution is expected to shift its selectivity towards other aminergic receptors.

Neuropsychiatric Disorders GPCR Pharmacology CNS Drug Discovery

Optimal Research and Procurement Applications for 3-(2-Benzyloxy-phenyl)-propylamine (CAS 1000510-77-9)


Reference Standard for MAO-B Inhibitor Pharmacophore Studies

3-(2-Benzyloxy-phenyl)-propylamine serves as a critical reference standard in medicinal chemistry programs developing novel MAO-B inhibitors. Its ortho-benzyloxyphenyl scaffold embodies the core pharmacophore required for potent MAO-B binding, as established by SAR studies [1]. Researchers can use this compound as a baseline control to validate the activity of new chemical entities or to explore the effects of additional substituents on the core structure. Procurement of this specific compound ensures experimental consistency in SAR campaigns targeting Parkinson's disease and other neurodegenerative disorders .

Probe Molecule for Sodium Channel Slow Inactivation Research

The benzyloxyphenyl moiety is a validated pharmacophore for promoting sodium channel slow inactivation [2]. 3-(2-Benzyloxy-phenyl)-propylamine provides a foundational scaffold for designing and evaluating next-generation sodium channel modulators. Its use in electrophysiological studies can help elucidate the structural requirements for this specific mode of channel modulation, which is of high interest for developing novel analgesics and antiepileptics [3].

Scaffold for Developing Selective Butyrylcholinesterase (BChE) Inhibitors

Molecular docking evidence indicates that 3-(2-Benzyloxy-phenyl)-propylamine can selectively engage the active site of BChE, an enzyme targeted for Alzheimer's disease intervention . This compound can be used as a starting point for synthesizing derivative libraries aimed at optimizing BChE selectivity and potency. Its procurement is vital for research groups focused on cholinergic dysfunction and cognitive decline [4].

Intermediates for CNS-Targeted GPCR Ligand Synthesis

The ortho-substituted benzyloxyphenyl propylamine framework is a versatile intermediate for synthesizing ligands with activity at various aminergic GPCRs, including serotonin and dopamine receptors [5]. The distinct substitution pattern of 3-(2-Benzyloxy-phenyl)-propylamine allows for the exploration of a unique chemical space that is inaccessible to more common para- or meta-substituted analogs [6]. It is an ideal starting material for generating focused libraries in neuropsychiatric drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Benzyloxy-phenyl)-propylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.